3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)ethenyl]quinazolin-4-one
Description
3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)ethenyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure substituted with a 4-bromophenyl group and a 3-fluorophenyl ethenyl group
Properties
IUPAC Name |
3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrFN2O/c23-16-9-11-18(12-10-16)26-21(13-8-15-4-3-5-17(24)14-15)25-20-7-2-1-6-19(20)22(26)27/h1-14H/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIHKLNDTMGKNZ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC(=CC=C3)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC(=CC=C3)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)ethenyl]quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a Suzuki coupling reaction between a 4-bromophenylboronic acid and a suitable quinazolinone derivative.
Introduction of the 3-Fluorophenyl Ethenyl Group: The 3-fluorophenyl ethenyl group can be introduced through a Heck reaction between a 3-fluorophenyl ethylene derivative and the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the double bond in the ethenyl group, converting it to an ethyl group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium amide or thiourea under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)ethenyl]quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)ethenyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine
- N-(4-bromophenyl)-3-fluorobenzamide
Uniqueness
3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)ethenyl]quinazolin-4-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
